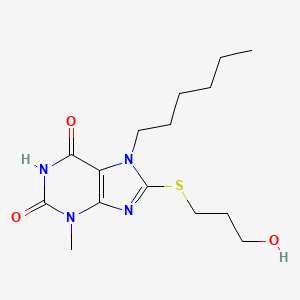

7-hexyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the xanthine derivative family, characterized by a purine-dione core substituted at positions 3, 7, and 8. Key structural features include:

- Position 3: Methyl group, enhancing metabolic stability .

- Position 7: Hexyl chain, contributing to lipophilicity and membrane permeability .

Its molecular formula is C₁₇H₂₆N₄O₃S (calculated based on analogs in ), with an estimated molecular weight of 366.5 g/mol.

Properties

IUPAC Name |

7-hexyl-8-(3-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3S/c1-3-4-5-6-8-19-11-12(16-15(19)23-10-7-9-20)18(2)14(22)17-13(11)21/h20H,3-10H2,1-2H3,(H,17,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFXOJMNYDFUMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1SCCCO)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Hexyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, which plays significant roles in various biological processes. Its unique structure, characterized by the presence of both hexyl and hydroxypropylthio groups, suggests potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C15H22N4O3S

- Molecular Weight : Approximately 350.43 g/mol

- IUPAC Name : 7-hexyl-8-((3-hydroxypropyl)thio)-3-methylpurine-2,6-dione

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The purine structure may facilitate binding to nucleic acids or other biomolecules, potentially influencing gene expression or enzyme activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation through inhibition of pro-inflammatory cytokines.

- Antitumor Potential : Some studies have reported that purine derivatives can inhibit tumor cell proliferation, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Inhibits cytokine release | |

| Antitumor | Inhibits cancer cell growth |

Case Study 1: Antioxidant Activity

In a study examining the antioxidant effects of various purine derivatives, this compound demonstrated significant scavenging activity against free radicals. This suggests a protective role against oxidative damage in cells.

Case Study 2: Anti-inflammatory Mechanism

Research conducted on inflammatory models indicated that this compound effectively downregulates the expression of TNF-alpha and IL-6 in macrophages. This modulation suggests its potential use in treating inflammatory diseases.

Case Study 3: Antitumor Activity

A series of in vitro experiments showed that treatment with the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Physicochemical Properties

- Lipophilicity :

- Solubility: Hydroxyl groups in the target compound enhance aqueous solubility compared to M3 . Thioether linkage offers greater metabolic stability than ether or amino groups (e.g., in ).

Q & A

Q. What synthetic strategies are recommended for constructing the purine-2,6-dione core and introducing the 8-thioether substituent?

Methodological Answer: The purine-2,6-dione scaffold is typically synthesized via cyclization of xanthine derivatives or halogenation followed by nucleophilic substitution. For example:

- Halogenation : React 3,7-dimethylxanthine with N-chlorosuccinimide (NCS) in THF to yield 8-chloro intermediates, as demonstrated in purine derivative synthesis .

- Thioether Formation : Substitute the 8-chloro group with thiols (e.g., 3-mercapto-1-propanol) under basic conditions. Sodium sulfide (NaSH) or thiourea derivatives are common nucleophiles, with reactions performed in DMF or DMSO at 80–100°C for 3–5 hours .

- Purification : Use silica gel chromatography (e.g., PE:EA = 2:1) and recrystallization (EtOH:MeOH) to isolate intermediates .

Q. How is structural confirmation achieved for intermediates and the final compound?

Methodological Answer: A combination of spectral techniques is critical:

- NMR : Analyze , , and (if applicable) spectra for substituent integration and coupling patterns. For example, 8-thioether protons typically appear as singlets at δ 2.6–3.0 ppm, while purine methyl groups resonate at δ 3.3–3.6 ppm .

- HRMS : Confirm molecular ions ([M+H]) with <5 ppm mass accuracy. For thioether derivatives, isotopic patterns for sulfur (if present) must align with theoretical values .

- X-ray crystallography : Resolve ambiguous stereochemistry or regioselectivity issues, as applied in related purine-dione studies .

Advanced Research Questions

Q. What computational tools predict the drug-likeness and target affinity of this compound?

Methodological Answer: Virtual screening pipelines should include:

- Physicochemical profiling : Use *Chemicalize.org * (ChemAxon) to calculate LogP (<5), topological polar surface area (TPSA >70 Ų), and Rule-of-5 compliance. For purine derivatives, TPSA values >90 Ų often correlate with CNS exclusion .

- Molecular docking : Target enzymes like aldehyde dehydrogenase (ALDH) or trypanothione synthetase (TryS) using AutoDock Vina. Align with theophylline-based inhibitors (e.g., NCT-501) that share structural motifs, focusing on hydrogen bonding with catalytic residues (e.g., Glu333 in ALDH1A1) .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and free energy (MM-PBSA) for lead prioritization .

Q. How can conflicting bioactivity data be resolved between in vitro and in vivo models?

Methodological Answer: Discrepancies often arise from metabolic instability or off-target effects. Mitigate via:

- Metabolic profiling : Incubate the compound with liver microsomes (human/rodent) and monitor degradation (LC-MS). For purine derivatives, hydroxylation at the 7-hexyl chain is a common metabolic pathway .

- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to assess kinase or GPCR interactions. Prioritize compounds with >100-fold selectivity for the intended target (e.g., TryS over human glutathione synthetase) .

- PK/PD modeling : Corrogate in vitro IC values with plasma exposure (AUC) in rodent models. Adjust dosing regimens if hepatic clearance exceeds 30 mL/min/kg .

Methodological Challenges and Solutions

Q. What strategies optimize reaction yields for 8-thioether functionalization?

Methodological Answer: Low yields (<50%) in thioether formation are common due to sulfur nucleophile volatility. Improve via:

- Microwave-assisted synthesis : Perform reactions at 120°C for 1 hour (Biotage Initiator+), achieving >70% yield for 8-(alkylthio)purines .

- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems (HO:DCM) to enhance nucleophilicity of NaSMe .

- In situ protection : Protect the 3-hydroxypropyl thiol with tert-butyldimethylsilyl (TBDMS) groups before substitution, then deprotect with TBAF .

Q. How are process-related impurities identified and controlled during scale-up?

Methodological Answer: Impurity profiling requires:

- HPLC-DAD/ELSD : Monitor intermediates for halogenated byproducts (e.g., residual 8-bromo impurities at R = 4.2 min) using C18 columns (Agilent Zorbax) and 0.1% TFA in HO:MeCN gradients .

- QbD principles : Define critical quality attributes (CQAs) like chiral purity (HPLC with Chiralpak AD-H) and residual solvents (GC-MS). For 7-hexyl derivatives, limit hexane to <500 ppm .

- DoE optimization : Vary temperature (80–120°C), solvent (DMF vs. DMSO), and stoichiometry (1.0–1.5 eq nucleophile) to map impurity formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.